tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate
Description
tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
tert-butyl 3-(2-amino-4-ethoxycarbonylphenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-5-22-15(20)11-6-7-14(13(18)8-11)23-12-9-19(10-12)16(21)24-17(2,3)4/h6-8,12H,5,9-10,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIMRYNVDFZWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2CN(C2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 2-amino-4-(ethoxycarbonyl)phenol under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It serves as a probe to investigate biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable for various applications, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
What sets tert-Butyl 3-(2-amino-4-(ethoxycarbonyl)phenoxy)azetidine-1-carboxylate apart from similar compounds is its combination of functional groups, which provides unique reactivity and potential applications. The presence of the ethoxycarbonyl group and the phenoxy moiety enhances its versatility in chemical synthesis and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
